Boc-Dap(ivDde)-OH

Orthogonal Protection Fmoc-SPPS Side-Chain Migration

Boc-Dap(ivDde)-OH (CAS 1313054-38-4 for the L-isomer; 1313054-31-7 for the D-isomer) is an orthogonally protected derivative of 2,3-diaminopropionic acid (Dap). It belongs to the class of Nα-Boc, Nβ-ivDde-protected diamino acids, primarily used as a building block in Fmoc solid-phase peptide synthesis (SPPS).

Molecular Formula C21H34N2O6
Molecular Weight 410.5 g/mol
Cat. No. B12336317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Dap(ivDde)-OH
Molecular FormulaC21H34N2O6
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C)CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
InChIInChI=1S/C21H34N2O6/c1-12(2)8-13(17-15(24)9-21(6,7)10-16(17)25)22-11-14(18(26)27)23-19(28)29-20(3,4)5/h12,14,24H,8-11H2,1-7H3,(H,23,28)(H,26,27)/t14-/m0/s1
InChIKeyCGBQVRIAZPSAGJ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Dap(ivDde)-OH: Orthogonal Dap Building Block for Fmoc-SPPS


Boc-Dap(ivDde)-OH (CAS 1313054-38-4 for the L-isomer; 1313054-31-7 for the D-isomer) is an orthogonally protected derivative of 2,3-diaminopropionic acid (Dap). It belongs to the class of Nα-Boc, Nβ-ivDde-protected diamino acids, primarily used as a building block in Fmoc solid-phase peptide synthesis (SPPS) [1]. The tert-butyloxycarbonyl (Boc) group shields the α-amine, while the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) moiety protects the side-chain β-amine, enabling sequential, site-specific modification of the diaminopropionic acid residue within a peptide chain [2].

Why Boc-Dap(ivDde)-OH Cannot Be Simply Replaced by Other Dap or Dab Derivatives


Generic substitution of Boc-Dap(ivDde)-OH fails because proteogenic amino acid derivatives (e.g., Boc-Lys(Fmoc)-OH) or even close Dap analogs with different orthogonal protection schemes introduce distinct reactivity profiles that compromise synthetic outcomes. For example, Boc-Dap(Fmoc)-OH places an Fmoc group on the side chain, which is incompatible with standard Fmoc-SPPS cycles . Boc-Dap(Alloc)-OH requires Pd(0)-catalyzed deprotection, raising metal-residue concerns for pharmaceutical applications . Most critically, the Dde analog (Boc-Dap(Dde)-OH) exhibits significant side-chain migration and leaching during repetitive piperidine treatments, a defect that the sterically encumbered ivDde group was specifically designed to suppress . For Dap derivatives, only the ivDde-protected version is commercially available as a side-chain-protected building block ready for orthogonal Fmoc-SPPS, underscoring its non-interchangeability .

Quantitative Differentiation Evidence for Boc-Dap(ivDde)-OH vs. Closest Analogs


ivDde vs. Dde: Piperidine Stability Prevents Side-Chain Migration

The ivDde group provides considerably greater stability to 20% piperidine (standard Fmoc cleavage) compared to the Dde group on equivalent diamino acid derivatives. While the Dde group is known to migrate from protected to unprotected side-chains during piperidine-mediated Fmoc deprotection, leading to position scrambling, the more hindered ivDde group does not undergo leaching or side-chain migration to any significant extent, except in the special case of N-terminal Dpr (Dap) residues . This differential stability is a primary selection criterion for long or complex sequences where multiple deprotection cycles amplify the risk of Dde scrambling.

Orthogonal Protection Fmoc-SPPS Side-Chain Migration

ivDde vs. Dde: Quantitative Deprotection Efficiency Under Optimized Conditions

Under standard conditions (2% hydrazine in DMF, 3 min, 3 repetitions), ivDde removal from a C-terminal Lys residue proceeded to only ~50% completion as measured by analytical HPLC peak area [1]. Increasing the hydrazine concentration to 4% (3 × 3 min) achieved nearly complete ivDde removal, whereas Dde is routinely and completely cleaved with 2% hydrazine [2]. This differential provides a measurable parameter for process optimization when selecting the protecting group strategy.

Deprotection Kinetics Hydrazinolysis Peptide Yield

Boc-Dap(ivDde)-OH vs. Fmoc-Dap(ivDde)-OH: Orthogonal α-Amine Protection Enables Direct Use in Fmoc-SPPS

Unlike Fmoc-Dap(ivDde)-OH, which presents an acid-labile Fmoc group on the α-amine that would be prematurely removed during peptide chain elongation under Fmoc-SPPS conditions, Boc-Dap(ivDde)-OH delivers the Dap residue with the α-amine protected as a tert-butyl carbamate. This is compatible with Fmoc chemistry and is the recommended strategy for incorporating a side-chain-modified Dap at the N-terminus of a peptide or for preparing cyclic/branched peptides where the α-amine must remain protected until a specific, post-synthetic unmasking step . The commercial availability as a D- or L-isomer (CAS 1313054-31-7 and 1313054-38-4, respectively) further permits stereochemical control unattainable with simple unprotected Dap .

Fmoc-SPPS Compatibility Orthogonal Strategy Branched Peptides

Boc-Dap(ivDde)-OH vs. Boc-Dab(ivDde)-OH: Carbon Chain Length Dictates Conformational Space

Boc-Dap(ivDde)-OH is based on diaminopropionic acid (C2 side-chain length), whereas Boc-Dab(ivDde)-OH uses diaminobutyric acid (C3 side-chain). This single methylene difference can alter hydrogen-bonding patterns, metal-chelation geometry, and turn propensity in the final peptide [1]. Both are available with ivDde protection, but they are chemically distinct, non-interchangeable synthons for SAR exploration [2].

Diamino Acid Scaffold Peptide Conformation Structure-Activity Relationship

Boc-Dap(ivDde)-OH vs. Boc-Dap(Alloc)-OH: Hydrazine vs. Palladium-Mediated Deprotection

The Alloc analog (Boc-Dap(Alloc)-OH) requires palladium(0)-catalyzed allyl cleavage for side-chain deprotection, introducing metal residues that must be purged from the final peptide—a critical liability for pharmaceutical or biological evaluation . In contrast, Boc-Dap(ivDde)-OH is deprotected with hydrazine in DMF, a metal-free process that leaves no toxic heavy-metal traces . The Alloc group also requires the inclusion of allyl alcohol scavengers when other allyl-based protections are present, complicating multi-orthogonal strategies .

Deprotection Chemistry Metal-Free Synthesis Pharmaceutical Compliance

Commercial Purity Benchmark for Procurement: Boc-Dap(ivDde)-OH

Commercial vendors consistently report a purity limit of >98% for Boc-Dap(ivDde)-OH (both CAS 1313054-38-4 and 1313054-31-7), with solubility specified at 100 mg per 0.5 mL DMF [1]. Batch-specific analytical data (NMR, HPLC, GC) are available upon request from major suppliers, facilitating direct quality comparison during procurement . This purity benchmark exceeds the typical ≥95% (HPLC) specification for comparable building blocks like Fmoc-Dab(ivDde)-OH, providing a quantifiable quality metric for vendor selection.

Quality Specification Procurement Purity Analytical Data

High-Value Application Scenarios for Boc-Dap(ivDde)-OH


Synthesis of Branched and Cyclic Peptides Requiring Orthogonal Side-Chain Modification

Boc-Dap(ivDde)-OH is the building block of choice for Fmoc-SPPS of branched (MAP) and cyclic peptides where the Dap side-chain must be selectively deprotected and functionalized while the peptide remains on resin. The orthogonal stability of ivDde to 20% piperidine and TFA ensures that the side-chain amine remains fully protected during chain elongation and final Boc/Trt-group cleavage, only being unmasked by hydrazinolysis immediately prior to site-specific conjugation or cyclization . This strategy is validated in the synthesis of side-chain modified peptides, di-epitopic constructs, and peptide scaffolds for TASP molecules .

Preparation of Metal-Chelating Peptide Conjugates for Imaging and Therapeutics

The Dap backbone in Boc-Dap(ivDde)-OH provides a compact, two-carbon spacer between α- and β-amines, which is ideal for constructing DOTA-coupled or NOTA-coupled peptide conjugates for radiometal chelation . The metal-free, hydrazine-based ivDde deprotection eliminates the risk of metal contamination that could compete with the intended radiometal, a critical purity factor for PET imaging or radiotherapeutic agents .

Structure-Activity Relationship (SAR) Studies on Spider Toxin and Bioactive Peptide Mimetics

Boc-Dap(ivDde)-OH enables precise incorporation of the Dap residue at defined positions within peptide toxins (e.g., spider and cone snail venoms) to probe the role of the β-amine in target binding or ion-channel modulation . The availability of both D- and L-enantiomers supports stereochemical SAR campaigns, where the D-isomer (CAS 1313054-31-7) may confer resistance to proteolytic degradation while preserving or enhancing bioactivity .

Assembly of Long or Aggregation-Prone Peptide Sequences

For peptide sequences exceeding 20 amino acids, the negligible migration of the ivDde group during repeated piperidine cycles becomes a critical performance parameter . The documented scrambling of Dde-protected side chains in long syntheses leads to intractable mixtures, whereas the steric bulk of ivDde suppresses this side reaction, preserving sequence integrity and simplifying purification .

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